molecular formula C32H21N3O3S2 B4537428 N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4537428
M. Wt: 559.7 g/mol
InChI Key: OXSJCAFJRUCKSE-UHFFFAOYSA-N
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Description

N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Dibenzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step involves the condensation of 2-aminobenzothiazole with suitable aldehydes or ketones.

    Attachment of the Naphthyl Group: This is often done via a Schiff base formation reaction, where 2-hydroxy-1-naphthaldehyde reacts with an amine.

    Final Coupling Reaction: The final step involves the coupling of the dibenzofuran core with the benzothiazole-naphthyl intermediate, typically using a thiol-based linker under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds and reduction of functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted aromatic compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-dibenzofuran-3-yl-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21N3O3S2/c36-27-14-9-19-5-1-2-6-22(19)25(27)17-33-20-11-13-26-30(16-20)40-32(35-26)39-18-31(37)34-21-10-12-24-23-7-3-4-8-28(23)38-29(24)15-21/h1-17,36H,18H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSJCAFJRUCKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC6=C(C=C5)C7=CC=CC=C7O6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

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